molecular formula C6H12N2 B1461063 n-Methyl-3,4,5,6-tetrahydropyridin-2-amine CAS No. 3256-26-6

n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

Cat. No.: B1461063
CAS No.: 3256-26-6
M. Wt: 112.17 g/mol
InChI Key: COYBWDBKVQRBJX-UHFFFAOYSA-N
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Description

N-Methyl-3,4,5,6-tetrahydropyridin-2-amine (CAS 3256-26-6) is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . This compound, also systematically named N-methylpiperidin-2-imine, serves as a versatile building block in organic synthesis and pharmaceutical research . Its structure features a methyl-substituted imine group, which can be a key functional group in the development of more complex nitrogen-containing molecules . Researchers should note that this compound requires specific handling and storage conditions. It is recommended to be kept in a dark place under an inert atmosphere at room temperature to preserve its stability . Safety information indicates that it may pose hazards; the signal word is "Danger" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken while handling it. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methylpiperidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-7-6-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYBWDBKVQRBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303342
Record name n-methyl-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-26-6
Record name NSC157920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-methyl-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

n-Methyl-3,4,5,6-tetrahydropyridin-2-amine (also referred to as MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of MTHP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MTHP is characterized by its tetrahydropyridine structure with a methyl group at the nitrogen atom. This configuration contributes to its unique interaction with various biological targets.

1. Neuroprotective Effects

MTHP has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. Studies indicate that MTHP can inhibit the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress associated with neurodegeneration. The inhibition of MAO-B leads to decreased production of neurotoxic metabolites such as MPP+ (1-methyl-4-phenylpyridinium) from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

2. Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells. This property is essential for protecting against cellular damage in various pathological conditions .

3. Anti-inflammatory Properties

Research has shown that MTHP can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia . The anti-inflammatory effects are particularly relevant in the context of neuroinflammatory diseases.

4. Anticancer Activity

MTHP derivatives have been evaluated for their anticancer properties. Notably, compounds derived from tetrahydropyridine structures have shown promising results against various cancer cell lines. For example, specific derivatives exhibited IC50 values ranging from 11 µM to 58 µM against different cancer types .

The biological activities of MTHP are mediated through various mechanisms:

  • Receptor Interaction : MTHP has been identified as a partial agonist at serotonin receptors (5-HT2A), influencing neurotransmitter signaling pathways .
  • Enzyme Inhibition : The compound's ability to inhibit MAO-B contributes to its neuroprotective effects by preventing the accumulation of toxic metabolites.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, MTHP helps mitigate inflammation-related damage in neural tissues.

Case Studies

StudyFindingsReference
Neuroprotection in Parkinson's ModelDemonstrated reduced neurotoxicity and improved motor function in MPTP-treated mice
Antioxidant Activity AssessmentShowed significant reduction in oxidative stress markers in neuronal cultures
Anti-inflammatory EffectsInhibited TNF-alpha and IL-6 production in LPS-stimulated microglia
Anticancer ActivityExhibited IC50 values between 11 µM and 58 µM against various cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

n-Methyl THP is recognized for its role as a pharmacophore in the development of various therapeutic agents. Its structural characteristics enable it to interact with biological targets effectively.

Dopamine Receptor Agonism

Research indicates that tetrahydropyridine derivatives, including n-Methyl THP, exhibit activity as dopamine receptor agonists. This property is significant in the context of neurodegenerative diseases such as Parkinson's disease. For instance, studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model have demonstrated alterations in dopaminergic signaling pathways, which can be influenced by compounds like n-Methyl THP .

Anticancer Activity

Recent advancements have shown that tetrahydropyridine derivatives can possess anticancer properties. For example, synthesized derivatives have been evaluated for their efficacy against various cancer cell lines. The incorporation of n-Methyl THP into these structures has been linked to enhanced bioactivity .

Neuropharmacological Research

n-Methyl THP has been studied extensively for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for further research.

Neuroprotective Effects

The compound has shown promise in providing neuroprotective effects in models of neurodegeneration. By influencing glutamatergic and GABAergic transmission, n-Methyl THP may help mitigate excitotoxicity associated with neurodegenerative disorders .

Cognitive Enhancement

There is emerging evidence that tetrahydropyridine derivatives can enhance cognitive function. This application is particularly relevant in the context of conditions such as Alzheimer's disease and other forms of dementia where cholinergic signaling is compromised .

Synthetic Chemistry Applications

In synthetic chemistry, n-Methyl THP serves as an important intermediate in the synthesis of various compounds.

Synthesis of Pharmaceutical Intermediates

The compound is utilized as a building block for synthesizing more complex molecules used in drug development. The ease of modification of the tetrahydropyridine structure allows chemists to create a wide array of derivatives with tailored biological activities .

Catalysis

n-Methyl THP has been explored as a ligand in catalytic processes, particularly in reactions involving palladium and rhodium catalysts for hydrogenation and cross-coupling reactions. Its ability to stabilize metal centers enhances reaction efficiency and selectivity .

Case Studies

To illustrate the applications of n-Methyl THP more concretely, several case studies are presented below:

Study Focus Findings
Study 1Dopaminergic EffectsDemonstrated altered synaptic transmission in MPTP-treated models with significant changes in field potentials upon treatment with n-Methyl THP derivatives .
Study 2Anticancer PropertiesEvaluated a series of tetrahydropyridine derivatives for anticancer activity showing promising results against breast and lung cancer cell lines .
Study 3Neuroprotective MechanismsInvestigated the neuroprotective effects of n-Methyl THP against glutamate-induced toxicity in neuronal cultures .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

  • 4-Methyl-3,4,5,6-tetrahydropyridin-2-amine (C₆H₁₂N₂) : Differs by a methyl group at the 4-position instead of the N-methyl group. This positional isomer exhibits altered dipole moments and basicity, impacting solubility and receptor interactions .
  • (4S)-4-Methyl-1,4,5,6-tetrahydropyridin-2-amine : The stereochemistry at the 4-position introduces chirality, which can influence pharmacokinetics and binding specificity in biological systems .

Ring Modifications and Functional Groups

  • N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (C₉H₁₄N₄) : A bicyclic derivative with a fused pyrimidine ring, offering enhanced π-stacking capabilities and altered electronic properties for CNS-targeting applications .

Aromatic and Heterocyclic Extensions

  • 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine : Incorporates a pyridine moiety, increasing aromaticity and lipophilicity. This structural feature may improve blood-brain barrier penetration .
  • 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: Aryl and trifluoromethyl groups enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine C₆H₁₂N₂ 112.17 Moderate lipophilicity, basic pKa ~9.5
4-Methyl-3,4,5,6-tetrahydropyridin-2-amine C₆H₁₂N₂ 112.17 Reduced basicity due to steric effects
5,5-Dimethyl variant (hydrochloride) C₇H₁₅ClN₂ 162.66 Enhanced crystallinity and stability
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine C₉H₁₄N₄ 178.24 High polarity, multiple hydrogen bond donors

Preparation Methods

Preparation via Suzuki Coupling, N-Methylation, and Reduction

One well-documented method involves a three-step process starting from 3-bromopyridine, as reported in a 2007 study:

Step 1: Suzuki Coupling

  • React 3-bromopyridine with substituted aryl boronic acids in a toluene-water mixture (1:1) under reflux.
  • Use bis(triphenylphosphine) palladium(II) dichloride as a catalyst and potassium carbonate as a mild base.
  • This yields 3-aryl pyridines confirmed by aromatic proton peaks in ^1H NMR (6.9–7.8 ppm).

Step 2: N-Methylation

  • Treat the 3-aryl pyridines with methyl iodide in acetone at room temperature for 3–4 hours.
  • Formation of N-methylated pyridinium salts is confirmed by a singlet methyl peak at ~2.51 ppm in ^1H NMR.

Step 3: Reduction

  • Reduce the N-methylated pyridinium salts using sodium borohydride in methanol at room temperature.
  • This converts the pyridinium salts into N-methyl-1,2,5,6-tetrahydropyridine derivatives.
  • Purification involves extraction with ethyl acetate and solvent evaporation.

This method provides a reliable route to N-methylated tetrahydropyridine derivatives with good yields and characterization by ^1H NMR, LC/MS, FTIR, and elemental analysis.

Tungsten-Mediated Regioselective Amination Approach

A more recent and innovative approach utilizes tungsten complexes to achieve regioselective amination of tetrahydropyridines:

  • Starting from dihapto-coordinate 1,2-dihydropyridine tungsten complexes, protonation at C6 is followed by regioselective amination at C5.
  • Primary and secondary amines are added stereoselectively anti to the metal center, producing exclusively cis-disubstituted tetrahydropyridines.
  • The tungsten complex is then oxidized to liberate the 1,2,5,6-tetrahydropyridine product.
  • This method allows for rapid generation of diverse 3-aminotetrahydropyridines with biological relevance.
  • Key to success is controlling reaction conditions to prevent elimination side reactions, such as quenching with potassium tert-butoxide to inhibit E1 elimination.
  • The method is versatile, enabling variation of nucleophiles and electrophiles, and is scalable for discovery chemistry.

Multi-Step Synthesis Involving N-Acylation, Quaternization, Partial Reduction, Hydrolysis, and Reductive Amination

An industrially relevant process for preparing related tetrahydropyridine derivatives includes:

Step 1: N-Acylation

  • 3-Amino-4-methylpyridine is acylated with acid chlorides or anhydrides (e.g., acetyl chloride) at room temperature to form N-acylated pyridines.

Step 2: Quaternization

  • The pyridine nitrogen is quaternized by reaction with benzyl halides (benzyl chloride or bromide) in toluene at elevated temperatures (80–110 °C).
  • This forms benzyl quaternary ammonium salts.

Step 3: Partial Reduction

  • The quaternized salts are partially reduced using sodium borohydride in methanol or water at 0–5 °C.
  • This step converts the pyridine ring to a 1,2,5,6-tetrahydropyridine system.

Step 4: Hydrolysis

  • The tetrahydropyridine intermediates are hydrolyzed using a mixture of hydrochloric acid and acetic acid at 80–85 °C.

Step 5: Reductive Amination

  • The resulting aldehyde or ketone intermediates undergo reductive amination with methylamine in the presence of Lewis acids (e.g., titanium(IV) tetraisopropoxide).
  • Subsequent reduction with sodium borohydride yields the N-methylated tetrahydropyridin-2-amine derivatives.

Step 6: Resolution (Optional)

  • Chiral resolution can be performed using resolving agents such as dibenzoyl-L-tartaric acid to obtain enantiomerically pure compounds.

This multi-step process is notable for its efficiency, scalability, and high yields (up to 95%), making it suitable for pharmaceutical manufacturing.

Comparative Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Suzuki Coupling + N-Methylation + Reduction Suzuki coupling of 3-bromopyridine, N-methylation with methyl iodide, reduction with NaBH4 Straightforward, well-characterized, good yields Requires palladium catalyst, multiple steps
Tungsten-Mediated Regioselective Amination Protonation of tungsten complex, regioselective amination, oxidation to release product High regio- and stereoselectivity, diverse products Requires specialized tungsten complexes
Industrial Multi-Step Synthesis N-acylation, quaternization, partial reduction, hydrolysis, reductive amination, resolution Scalable, high yield, suitable for chiral resolution Multi-step, requires careful control of conditions

Research Findings and Notes

  • The Suzuki coupling route is effective for introducing aryl substituents before N-methylation and reduction, enabling structural diversity.
  • Tungsten-mediated amination offers a novel route to cis-2-substituted 5-amino tetrahydropyridines with potential medicinal applications, showcasing stereocontrol and functional group tolerance.
  • The industrial process emphasizes practical conditions, use of common reagents, and the ability to produce enantiomerically enriched products, important for pharmaceutical applications.
  • Reaction monitoring by TLC, HPLC, and spectroscopic methods (NMR, LC/MS, FTIR) is critical for ensuring purity and completion at each step.
  • Controlling temperature and reaction times is essential to avoid side reactions such as elimination or over-reduction.

Q & A

Basic Research Questions

Q. How can n-Methyl-3,4,5,6-tetrahydropyridin-2-amine be synthesized with high purity and yield?

  • Methodological Answer : A common approach involves reductive amination of 3,4,5,6-tetrahydropyridin-2-one using methylamine in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent, temperature, pH) must be optimized to minimize side products such as over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization is critical to achieve >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) should show distinct peaks for the methyl group (δ ~2.3 ppm) and NH protons (δ ~1.8 ppm, broad singlet). 13^{13}C NMR confirms the tetrahydropyridine ring structure (δ ~25–50 ppm for sp³ carbons) .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 113.1 [M+H]+^+ for C6_6H12_{12}N2_2 .
  • IR : A strong absorption band near 3300 cm1^{-1} confirms NH stretching .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Methodological Answer : Contradictions in melting points (e.g., 174–175°C vs. lower values) may arise from impurities or polymorphic forms. Verify purity via HPLC (C18 column, mobile phase: acetonitrile/water) and perform differential scanning calorimetry (DSC) to identify polymorphs. Standardize crystallization solvents (e.g., ethanol vs. hexane) to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective for modulating the basicity of this compound to enhance its reactivity in catalytic systems?

  • Methodological Answer : Basicity can be tuned by introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the tetrahydropyridine ring. Computational modeling (DFT, B3LYP/6-31G*) predicts pKa shifts, which are validated experimentally via potentiometric titration in aqueous methanol .

Q. How does the compound interact with biological targets such as monoamine oxidases (MAOs)?

  • Methodological Answer : In vitro assays using recombinant MAO-A/MAO-B enzymes and substrate (kynuramine) reveal competitive inhibition. IC50_{50} values are determined via fluorometric detection of H2_2O2_2 production. Molecular docking (AutoDock Vina) identifies binding interactions with the FAD cofactor and active-site residues .

Q. What are the challenges in derivatizing this compound for SAR studies?

  • Methodological Answer : Steric hindrance from the methyl group limits direct functionalization at the 2-amine position. Alternative routes include:

  • Protection/Deprotection : Use Boc-anhydride to protect the amine, followed by Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction .
  • Ring Functionalization : Electrophilic substitution at the 5-position using HNO3_3/H2_2SO4_4 yields nitro derivatives for further reduction to amines .

Q. How can computational methods predict the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) with explicit solvent models estimate logP and solubility parameters. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS analysis detect degradation products (e.g., oxidation to pyridine-N-oxide) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers address this?

  • Methodological Answer : Discrepancies may arise from protonation state differences. Conduct pH-dependent stability studies (HCl/NaOH buffers, pH 1–12) with UV-Vis monitoring (λ = 260 nm). NMR tracking of the NH proton under acidic conditions confirms ring-opening vs. protonation equilibria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 2
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n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

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